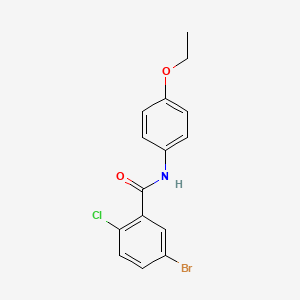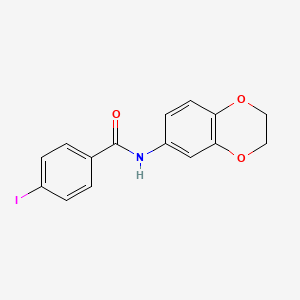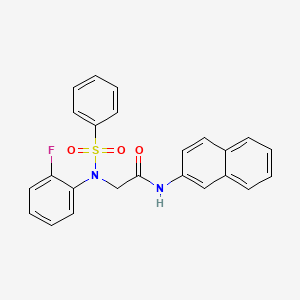
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide
Übersicht
Beschreibung
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its potent anti-inflammatory and anti-tumor properties. It was first synthesized by Bayer Pharmaceuticals in 2001 and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 11-7082 exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of IκB kinase (IKK), a key enzyme involved in the activation of NF-κB. By inhibiting IKK, this compound 11-7082 prevents the phosphorylation and degradation of IκBα, a protein that normally inhibits NF-κB by sequestering it in the cytoplasm. This results in the accumulation of IκBα and the inhibition of NF-κB activity, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have several biochemical and physiological effects in various cell types. It can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the expression of adhesion molecules and chemokines. It can also induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 11-7082 has several advantages for lab experiments, including its high potency and specificity for inhibiting NF-κB. It is also relatively easy to synthesize and has a long shelf life. However, it has some limitations, such as its potential toxicity and off-target effects. It is important to use appropriate controls and dosages when using this compound 11-7082 in lab experiments.
Zukünftige Richtungen
There are several potential future directions for the use of N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 11-7082 in scientific research. One area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of this compound 11-7082. Another area of interest is the investigation of the potential synergistic effects of this compound 11-7082 with other anti-inflammatory or anti-tumor agents. Additionally, the potential use of this compound 11-7082 in the treatment of other diseases such as neurodegenerative disorders and viral infections warrants further investigation.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the NF-κB pathway, a key signaling pathway involved in inflammation and cancer development. By inhibiting NF-κB, this compound 11-7082 can suppress the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tumor growth.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-26(24,25)22(13-19(23)21-16-9-5-8-15(20)12-16)18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHQZAOHZJUBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Br)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(benzoylamino)-3-bromophenyl]-3,4-dimethylbenzamide](/img/structure/B3741937.png)
![N-(3-{[(4-bromophenoxy)acetyl]amino}phenyl)-2,4-dichlorobenzamide](/img/structure/B3741940.png)

![4-chloro-N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B3741954.png)
![2-chloro-5-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3741958.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[3-(phenylethynyl)benzoyl]piperazine](/img/structure/B3741984.png)
![N-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonothioyl}-4-nitrobenzamide](/img/structure/B3741993.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]glycinamide](/img/structure/B3742001.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-methoxyphenyl)glycinamide](/img/structure/B3742017.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3742023.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,2-diphenylacetamide](/img/structure/B3742028.png)
![N-[(cyclopentylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B3742031.png)
